Lipophilicity Advantage: XLogP3-AA = 1.4 vs. Non-Fluorinated N-Phenethyl Analog (XLogP3-AA ≈ 1.0)
The target compound exhibits a computed XLogP3-AA of 1.4 [1]. By contrast, the non-fluorinated N-phenethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide analog (CAS not publicly listed but structurally inferred) has an estimated XLogP3-AA of approximately 1.0 based on the removal of the fluorine substituent (ΔLogP ≈ +0.4 per aromatic fluorine substitution) [2]. This 0.4-unit increase in logP translates to approximately a 2.5-fold greater partition into octanol, which can significantly enhance passive membrane permeability and central nervous system penetration for neurological or psychiatric target applications.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) – a key determinant of passive membrane permeability and tissue distribution |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | N-Phenethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (estimated XLogP3-AA ≈ 1.0) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.4 (approximately 2.5-fold higher octanol partitioning) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator value estimated by subtracting the aromatic fluorine contribution |
Why This Matters
This 0.4-unit LogP difference places the target compound firmly within the optimal CNS drug-like space (LogP 1–3) while improving passive permeability relative to the non-fluorinated analog, making it preferential for programs targeting intracellular or CNS-based enzymes/receptors where membrane transit is rate-limiting.
- [1] PubChem. Compound Summary for CID 49713354, N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. National Center for Biotechnology Information, 2026. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (Aromatic fluorine contribution to LogP). View Source
